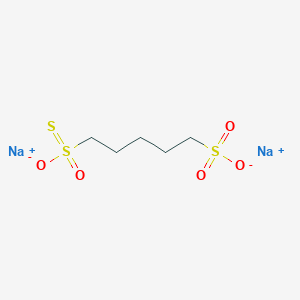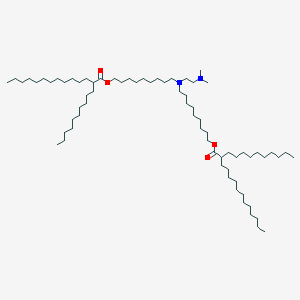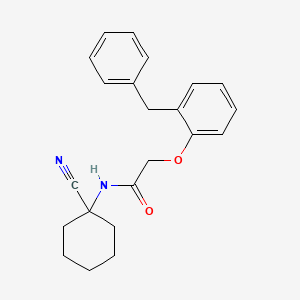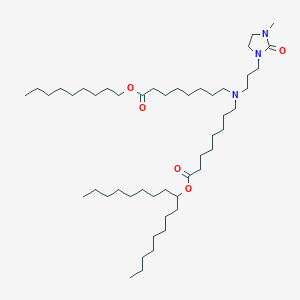![molecular formula C8H18N2O2 B13358031 (3S,4R)-4-{methyl[2-(methylamino)ethyl]amino}oxolan-3-ol](/img/structure/B13358031.png)
(3S,4R)-4-{methyl[2-(methylamino)ethyl]amino}oxolan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4R)-4-(Methyl(2-(methylamino)ethyl)amino)tetrahydrofuran-3-ol is a complex organic compound with a unique structure that includes a tetrahydrofuran ring and multiple amine groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-(Methyl(2-(methylamino)ethyl)amino)tetrahydrofuran-3-ol typically involves multiple steps, starting from readily available starting materials. One common approach is to use a chiral auxiliary to introduce the desired stereochemistry at the 3 and 4 positions of the tetrahydrofuran ring. The key steps in the synthesis include:
- Formation of the tetrahydrofuran ring through cyclization reactions.
- Introduction of the amine groups via nucleophilic substitution reactions.
- Methylation of the amine groups using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of more cost-effective reagents and catalysts.
化学反应分析
Types of Reactions
(3S,4R)-4-(Methyl(2-(methylamino)ethyl)amino)tetrahydrofuran-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents onto the tetrahydrofuran ring or the amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
科学研究应用
(3S,4R)-4-(Methyl(2-(methylamino)ethyl)amino)tetrahydrofuran-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of (3S,4R)-4-(Methyl(2-(methylamino)ethyl)amino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
(3S,4R)-4-(Methyl(2-(methylamino)ethyl)amino)tetrahydrofuran-3-ol: shares structural similarities with other tetrahydrofuran derivatives and amine-containing compounds.
Tetrahydrofuran: A simpler analog without the amine groups.
N-Methyl-2-pyrrolidone: Another cyclic compound with a similar structure but different functional groups.
Uniqueness
The uniqueness of (3S,4R)-4-(Methyl(2-(methylamino)ethyl)amino)tetrahydrofuran-3-ol lies in its combination of a tetrahydrofuran ring with multiple amine groups, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C8H18N2O2 |
|---|---|
分子量 |
174.24 g/mol |
IUPAC 名称 |
(3S,4R)-4-[methyl-[2-(methylamino)ethyl]amino]oxolan-3-ol |
InChI |
InChI=1S/C8H18N2O2/c1-9-3-4-10(2)7-5-12-6-8(7)11/h7-9,11H,3-6H2,1-2H3/t7-,8-/m1/s1 |
InChI 键 |
RMFIXOQVWCOVQC-HTQZYQBOSA-N |
手性 SMILES |
CNCCN(C)[C@@H]1COC[C@H]1O |
规范 SMILES |
CNCCN(C)C1COCC1O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13357962.png)
![6-(5-Methyl-3-isoxazolyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357963.png)
![Methyl 2-{[2-(5-methyl-2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13357968.png)

![3-{3-Methoxy-4-[(3-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B13357972.png)

![3-[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13357989.png)

![6-[4-(Allyloxy)phenyl]-3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357994.png)

![6-(2-Methoxybenzyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357996.png)


